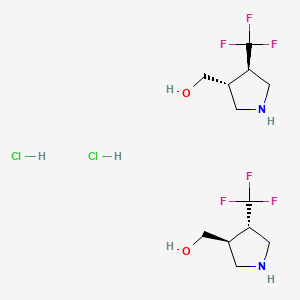![molecular formula C7H6N2O2S B8195061 5-hydroxy-7-methyl-3H-[1,3]thiazolo[4,5-b]pyridin-2-one](/img/structure/B8195061.png)
5-hydroxy-7-methyl-3H-[1,3]thiazolo[4,5-b]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “5-hydroxy-7-methyl-3H-[1,3]thiazolo[4,5-b]pyridin-2-one” is a chemical entity known for its significant role in various scientific research applications. It is a selective inhibitor of protein kinase D enzymes, which are involved in numerous cellular processes, including cell proliferation, migration, and survival .
Métodos De Preparación
The preparation of compound “5-hydroxy-7-methyl-3H-[1,3]thiazolo[4,5-b]pyridin-2-one” involves synthetic routes that include the reaction of phenolic compounds with oxazolines in the presence of ammonium or phosphonium salt catalysts . This process is carried out under controlled conditions to ensure the formation of the desired polymeric composition. Industrial production methods may involve scaling up this synthetic route while maintaining the reaction conditions to achieve high yield and purity.
Análisis De Reacciones Químicas
Compound “5-hydroxy-7-methyl-3H-[1,3]thiazolo[4,5-b]pyridin-2-one” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Compound “5-hydroxy-7-methyl-3H-[1,3]thiazolo[4,5-b]pyridin-2-one” has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study the mechanisms and outcomes of these reactions.
Medicine: It has potential therapeutic applications due to its ability to modulate cellular processes involved in diseases such as cancer.
Mecanismo De Acción
The mechanism of action of compound “5-hydroxy-7-methyl-3H-[1,3]thiazolo[4,5-b]pyridin-2-one” involves the inhibition of protein kinase D enzymes. This inhibition leads to the activation of the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation. The PI3K/AKT pathway is crucial for cell survival, proliferation, and metabolism, making this compound significant in regulating these cellular processes .
Comparación Con Compuestos Similares
Compound “5-hydroxy-7-methyl-3H-[1,3]thiazolo[4,5-b]pyridin-2-one” can be compared with other similar compounds that inhibit protein kinase D enzymes. Some of these similar compounds include:
CID 2244 (aspirin): Although not a direct inhibitor of protein kinase D, it shares some structural similarities and is used in different therapeutic contexts.
The uniqueness of compound “this compound” lies in its specific inhibition of protein kinase D enzymes and its ability to maintain the undifferentiated state of embryonic stem cells, which is not observed with many other compounds .
Propiedades
IUPAC Name |
5-hydroxy-7-methyl-3H-[1,3]thiazolo[4,5-b]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-3-2-4(10)8-6-5(3)12-7(11)9-6/h2H,1H3,(H2,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVNPUJICRQBLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C1SC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(R)-6-(benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B8194990.png)



![(R)-4-((3R,5S,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B8195011.png)






![5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8195064.png)


